molecular formula C9H13BrClNO B1485826 4-Bromo-2-ethoxybenzylamine hydrochloride CAS No. 2204587-87-9

4-Bromo-2-ethoxybenzylamine hydrochloride

Cat. No.: B1485826
CAS No.: 2204587-87-9
M. Wt: 266.56 g/mol
InChI Key: BBPFUFMACYUZRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzylamine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Nitrogen-Containing Bromophenols : New nitrogen-containing bromophenols, with potential antioxidant activities, were synthesized from the marine red alga Rhodomela confervoides, demonstrating the utility of brominated compounds in the synthesis of natural product derivatives with potential applications in food and pharmaceutical industries (Li et al., 2012).

  • Preparation of Aminoalkyl Chlorohydrin Hydrochlorides : This study showcases the synthesis of key building blocks for hydroxyethylamine-based HIV protease inhibitors, highlighting the role of brominated compounds in the development of therapeutic agents (Beaulieu & Wernic, 1996).

Pharmacological and Toxicological Studies

  • Toxicokinetic and Analytical Toxicology of NBOMe Derivatives : This research provides toxicokinetic data essential for understanding drug interactions, elimination routes, and the evaluation of targets for toxicological screening procedures, underscoring the importance of brominated compounds in forensic and clinical toxicology (Richter et al., 2019).

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxybenzylamine hydrochloride is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is more relevant for drugs or bioactive compounds .

Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-5-8(10)4-3-7(9)6-11;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPFUFMACYUZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.